molecular formula C19H17N5O3S B2896724 N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034543-45-6

N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2896724
CAS No.: 2034543-45-6
M. Wt: 395.44
InChI Key: GHWRWOAKWIXQOY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with a 2,3-dimethoxybenzyl group at the N-position and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at the 5-position. The oxadiazole ring enhances metabolic stability, while the thiophene and dimethoxy groups may influence lipophilicity and binding interactions .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-25-14-6-3-5-12(16(14)26-2)9-21-17-13(10-20-11-22-17)19-23-18(24-27-19)15-7-4-8-28-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWRWOAKWIXQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring , an oxadiazole moiety , and a thiophene group , which are known to contribute to various biological activities. The presence of the dimethoxybenzyl group may enhance solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Many pyrimidine and oxadiazole derivatives have been studied for their potential as anticancer agents. The unique combination in this compound suggests it may inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : The thiophene and oxadiazole groups are often associated with antimicrobial activity. Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-aminesLacks dimethoxy substitutionModerate anticancer activity
N-(benzyl)-pyrimidinamine derivativesSimple benzyl substitutionAntimicrobial properties
1,3,4-Oxadiazole derivativesVarying substituents on oxadiazoleAnticancer and anti-inflammatory effects

The inclusion of the dimethoxybenzyl group potentially enhances the solubility and bioavailability of the compound compared to its analogs.

Case Studies and Research Findings

  • Kinase Inhibition Studies : Research has shown that compounds similar to N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amines act as effective kinase inhibitors. For instance, a study highlighted that oxadiazole-containing compounds exhibited strong inhibition against RET kinase, which is critical in several cancers .
  • Antimicrobial Testing : A preliminary study evaluated the antimicrobial activity of structurally related compounds. Results indicated that modifications in the oxadiazole and thiophene structures significantly influenced their antimicrobial efficacy .
  • In Vivo Efficacy : In vivo studies are essential for understanding the therapeutic potential of this compound. Early results from animal models indicate promising anticancer effects when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-oxadiazole hybrids. Key structural analogs and their properties are summarized below:

Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
N-(2,3-Dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Target) R1: 2,3-Dimethoxybenzyl; R2: Thiophen-2-yl C20H18N5O3S 408.46 High lipophilicity (dimethoxybenzyl), potential π-π stacking interactions
N-(Thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine R1: Thiophen-2-ylmethyl; R2: Thiophen-3-yl C15H11N5OS2 341.40 Reduced steric bulk, increased sulfur content; possible metabolic instability
N-(2,3-Dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine R1: 2,3-Dihydroindenyl; R2: Thiophen-3-yl C20H17N5OS 375.44 Planar indenyl group enhances rigidity; methyl group may improve solubility
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Hydrochloride salt of oxadiazole-alkylamine C9H12ClN3OS 245.73 Simplified structure; protonated amine improves aqueous solubility

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The dimethoxybenzyl group in the target compound increases logP (predicted ~3.5) compared to the thiophen-2-ylmethyl analog (logP ~2.8), favoring membrane permeability but risking higher metabolic clearance .
  • Solubility : The hydrochloride salt in demonstrates improved aqueous solubility (critical for bioavailability), whereas the target compound may require formulation optimization.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization involves evaluating reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:

  • Cyclocondensation reactions for oxadiazole formation may require stoichiometric control of reagents like POCl₃ or carbodiimides under reflux .
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from DMSO/water mixtures to isolate intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for this compound?

Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, serum proteins) or cellular uptake limitations. Address this by:

  • Conducting orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Modifying physicochemical properties (e.g., logP via substituent changes) to enhance membrane permeability .
  • Performing metabolic stability studies (e.g., microsomal incubation) to identify degradation pathways affecting activity .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the oxadiazole and pyrimidine rings via ¹H/¹³C NMR (e.g., coupling constants for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities .
  • FT-IR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Answer:

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy on the benzyl group) to probe steric/electronic effects .
  • Molecular docking : Screen analogs against target proteins (e.g., kinases) to predict binding modes and prioritize synthesis .
  • Enzyme inhibition assays : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) via fluorescence-based assays .
  • Dose-response curves : Establish EC₅₀ values to compare potency with reference drugs .

Advanced: How can computational methods guide mechanistic studies of this compound?

Answer:

  • Density functional theory (DFT) : Calculate electron density maps to predict reactive sites for electrophilic substitution .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to assess passive diffusion .
  • Pharmacophore mapping : Align analogs with known inhibitors to infer binding requirements .

Basic: What steps ensure reproducibility in synthesizing the thiophene-oxadiazole moiety?

Answer:

  • Standardize reaction conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Control stoichiometry : Precisely measure reagents (e.g., thiophene-2-carbohydrazide) to avoid side products .
  • Validate intermediates : Characterize each product via melting point and NMR before proceeding .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Answer:

  • Salt formation : Improve solubility by converting the free base to a hydrochloride salt .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
  • In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to optimize dosing .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for volatile reagents (e.g., POCl₃) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
  • Emergency protocols : Maintain spill kits and eyewash stations in the lab .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., ring flipping in oxadiazole) .
  • 2D NMR techniques : Use HSQC or NOESY to assign overlapping proton signals .
  • Cross-validate with X-ray crystallography : Obtain single crystals for unambiguous structural confirmation .

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